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3,7-Difluoroisoquinoline

Cat. No.: B13671113
M. Wt: 165.14 g/mol
InChI Key: APKCVEGBGOEKJH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Synthesis

The incorporation of fluorine atoms into heterocyclic compounds is a widely employed strategy in contemporary chemical synthesis due to the exceptional properties of fluorine. researchgate.net As the most electronegative element, fluorine's presence in a molecule can dramatically alter its electronic landscape, stability, and reactivity. researchgate.net The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. vulcanchem.com

The Role of the Isoquinoline (B145761) Core in Synthetic Methodologies

The isoquinoline skeleton, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net This structural motif is present in a wide range of naturally occurring alkaloids with significant biological activities. researchgate.net Consequently, the development of efficient synthetic methods for constructing and functionalizing the isoquinoline core has been a major focus of chemical research. whiterose.ac.uk

Classic methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. rsc.org More contemporary approaches often utilize transition-metal-catalyzed cross-coupling and C-H activation reactions, which allow for more efficient and regioselective construction of substituted isoquinolines. researchgate.net The inherent reactivity of the isoquinoline ring system allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives for chemical and biological screening.

Specific Focus on 3,7-Difluoroisoquinoline: Structural and Electronic Considerations

Within the broad class of fluorinated isoquinolines, this compound is a compound of particular interest due to the specific placement of the two fluorine atoms. The substitution at position 3 places a fluorine atom on the pyridine ring, while the fluorine at position 7 is on the benzene ring. This distinct substitution pattern is expected to have a significant impact on the molecule's structural and electronic properties.

While extensive experimental data specifically for this compound is not widely available in the literature, its basic properties are known.

Table 1: Basic Properties of this compound

Property Value Source
CAS Number 82455-44-5 bldpharm.com
Molecular Formula C₉H₅F₂N bldpharm.com

The structural and electronic effects of difluorination can be inferred by comparing the properties of the parent isoquinoline with various fluorinated derivatives. The position of fluorine substitution has a marked effect on the physicochemical properties of the resulting compound.

The study of this compound and its isomers is crucial for understanding the nuanced effects of fluorine substitution on this important heterocyclic scaffold, paving the way for the rational design of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2N B13671113 3,7-Difluoroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

3,7-difluoroisoquinoline

InChI

InChI=1S/C9H5F2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H

InChI Key

APKCVEGBGOEKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)F)F

Origin of Product

United States

Synthetic Methodologies for 3,7 Difluoroisoquinoline and Its Derivatives

Strategies for Regioselective Fluorination of Isoquinoline (B145761) Systems

Achieving the desired 3,7-disubstitution pattern on an isoquinoline ring requires careful consideration of the regioselectivity of fluorination reactions. The electronic properties of the isoquinoline nucleus, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, dictate the preferred positions for electrophilic, nucleophilic, and radical attack.

Direct C-H Fluorination Approaches

Direct C-H fluorination is an attractive strategy for the synthesis of fluoroarenes as it avoids the need for pre-functionalized substrates. However, controlling the regioselectivity of this transformation on a complex heterocyclic system like isoquinoline is a significant hurdle. While methods for the direct fluorination of aromatic C-H bonds are being developed, achieving specific C-H fluorination at both the C3 and C7 positions of isoquinoline remains a formidable challenge. researchgate.net The electron-deficient nature of the C3 position makes it susceptible to nucleophilic attack, while the C7 position on the benzene ring is more prone to electrophilic substitution. Therefore, a single direct C-H fluorination method that can selectively target both positions with high efficiency is not yet well-established.

Recent advancements have shown that palladium catalysis can enable the C-H fluorination of quinolines, a related heterocyclic system, using mild electrophilic fluorinating reagents. acs.org This approach, however, often leads to a mixture of products, with fluorination occurring at the C2 and C4 positions of the quinoline (B57606) ring. acs.org Adapting such a method for the specific 3,7-difluorination of isoquinoline would require the development of highly specific directing groups or catalyst systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of isoquinoline, this strategy typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion.

For the synthesis of 3,7-difluoroisoquinoline, a potential SNAr approach could start from a di-substituted isoquinoline precursor bearing suitable leaving groups at the 3 and 7 positions. For instance, a 3,7-dichloro- or 3,7-dibromoisoquinoline (B1413082) could be subjected to fluorination using a fluoride source like potassium fluoride (KF) in an aprotic polar solvent. The success of this reaction would depend on the reactivity of the leaving groups and the stability of the isoquinoline ring under the reaction conditions.

Late-stage fluorination using SNAr is also a valuable technique, especially for the introduction of fluorine isotopes like ¹⁸F for applications in positron emission tomography (PET). This often involves the use of potassium fluoride in the presence of a phase-transfer catalyst to enhance its nucleophilicity.

PrecursorReagentsProductReference
3,7-Dichloroisoquinoline (hypothetical)KF, aprotic polar solventThis compoundGeneral SNAr principles
4-Bromo-7-nitroisoquinolineKF, Kryptofix [2.2.2]4-Bromo-7-fluoroisoquinoline

Electrophilic Fluorination Protocols

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic and heteroaromatic rings. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. nih.govmdpi.com In the case of isoquinoline, the benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. Therefore, direct electrophilic fluorination of isoquinoline would likely favor substitution at positions 5 and 8.

To achieve fluorination at the C7 position, the presence of an activating group on the benzene ring would be beneficial. For the C3 position, direct electrophilic fluorination is challenging due to the electron-poor nature of the pyridine ring. However, transformation of the pyridine ring into a more electron-rich species, such as an N-oxide, can facilitate electrophilic attack.

A plausible strategy for the synthesis of this compound via electrophilic fluorination could involve a multi-step process. First, selective fluorination of the C7 position could be attempted on a suitably substituted isoquinoline precursor. Subsequently, modification of the pyridine ring, followed by a second fluorination step, might provide the desired 3,7-disubstituted product.

SubstrateReagentProduct(s)Reference
IsoquinolineElectrophilic Fluorinating AgentPrimarily 5-fluoro and 8-fluoroisoquinolineGeneral reactivity principles
1,2-DihydropyridinesSelectfluor®Fluorinated 3,6-dihydropyridines mdpi.com
Benzo wikipedia.orgorganic-chemistry.orgtriazin-7-onesSelectfluor®Regioselective fluorination at the enamine-activated position mdpi.com

Radical Fluorination Pathways

Radical fluorination offers an alternative approach to introduce fluorine atoms, often with different regioselectivity compared to ionic methods. These reactions typically involve the generation of a fluorine radical or a radical cation of the substrate. While less common for the specific synthesis of fluorinated isoquinolines, radical pathways could potentially be explored. For instance, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions and could be adapted for the fluorination of the isoquinoline core. acs.org However, controlling the regioselectivity to achieve the specific 3,7-difluoro pattern would remain a significant challenge.

Classical and Modern Isoquinoline Ring Assembly Techniques with Fluorine Integration

An alternative to the late-stage fluorination of a pre-formed isoquinoline ring is the construction of the isoquinoline skeleton from fluorine-containing precursors. This approach allows for the precise placement of fluorine atoms in the final molecule.

Bischler-Napieralski Cyclization Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org This reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.

To synthesize this compound using this method, a fluorinated β-phenylethylamine precursor would be required. Specifically, N-(2-(3-fluorophenyl)ethyl)acetamide or a similar amide derivative would be needed. The Bischler-Napieralski cyclization of this precursor would lead to the formation of a 7-fluoro-3,4-dihydroisoquinoline. Subsequent introduction of a fluorine atom at the C3 position would still be necessary.

A more direct approach would involve a starting material that already contains both fluorine atoms. For example, the cyclization of an appropriately substituted N-(2-(3,X-difluorophenyl)ethyl)acetamide could be envisioned. However, the synthesis of such precursors can be complex.

The regioselectivity of the Bischler-Napieralski cyclization is governed by the position of the electron-donating groups on the aromatic ring of the β-arylethylamide. mdpi.com In the case of a meta-fluorinated precursor, cyclization can occur at either the ortho or para position to the fluorine atom. Careful control of reaction conditions and potentially the use of directing groups would be necessary to favor the desired cyclization to form the 7-fluoroisoquinoline (B94710) skeleton.

PrecursorReagentsIntermediate ProductReference
N-(2-(3-Fluorophenyl)ethyl)acetamidePOCl₃ or P₂O₅7-Fluoro-3,4-dihydroisoquinoline wikipedia.orgorganic-chemistry.org (by analogy)
N-Acylated arylethylaminesP₂O₅, POCl₃, TolueneDihydroisoquinoline intermediate mdpi.com

Pomeranz-Fritsch Reaction Modifications

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org In the context of synthesizing this compound, this reaction would necessitate a starting material derived from 3-fluorobenzaldehyde (B1666160) and an aminoacetal, with the second fluorine atom being on the aniline-derived portion that forms the isoquinoline core.

Modifications to the classical Pomeranz-Fritsch reaction are often necessary to accommodate electron-withdrawing substituents like fluorine, which can deactivate the aromatic ring towards electrophilic cyclization. Key modifications that could be adapted for the synthesis of this compound and its derivatives include:

Use of Stronger Lewis Acids: While traditional conditions employ mineral acids like sulfuric acid, stronger Lewis acids such as trifluoroacetic anhydride (B1165640) or lanthanide triflates can be utilized to promote cyclization of deactivated aromatic rings. wikipedia.org

The Schlittler-Müller Modification: This variation utilizes a benzylamine (B48309) and glyoxal (B1671930) hemiacetal, which can offer an alternative pathway to the required isoquinoline core.

Ugi Post-Cyclization Strategy: A more recent approach involves a multicomponent Ugi reaction followed by a Pomeranz-Fritsch-type cyclization. nih.govresearchgate.net This strategy allows for the rapid assembly of diverse isoquinoline scaffolds and could be adapted for the synthesis of complex this compound derivatives. nih.govresearchgate.net

The general mechanism for a modified Pomeranz-Fritsch reaction leading to a difluoro-substituted isoquinoline would involve the initial formation of a Schiff base between a substituted benzaldehyde (B42025) and an aminoacetal, followed by an acid-catalyzed intramolecular electrophilic cyclization. The presence of fluorine atoms would likely necessitate harsher reaction conditions to overcome their deactivating effect.

Table 1: Potential Starting Materials for Pomeranz-Fritsch Synthesis of this compound Derivatives

Benzaldehyde DerivativeBenzylamine DerivativePotential Product
3-Fluorobenzaldehyde2-amino-1,1-diethoxy-4-fluoroethaneThis compound
3,5-Difluorobenzaldehyde2-amino-1,1-diethoxyethane3,5,7-Trifluoroisoquinoline derivative

This table presents hypothetical starting materials based on the general principles of the Pomeranz-Fritsch reaction, as specific literature for this compound synthesis via this method is limited.

Pictet-Spengler Condensation Adaptations

The Pictet-Spengler reaction is another cornerstone in the synthesis of isoquinoline derivatives, particularly tetrahydroisoquinolines, through the condensation of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.gov To synthesize a this compound derivative, a β-(difluorophenyl)ethylamine would be a key starting material.

Given that the Pictet-Spengler reaction is also an electrophilic aromatic substitution, the presence of two deactivating fluorine atoms on the aromatic ring presents a significant challenge. Adaptations to overcome this include:

Harsher Reaction Conditions: The use of strong acids such as trifluoroacetic acid and elevated temperatures are often required for less nucleophilic aromatic rings. wikipedia.org

Microwave Assistance: Microwave irradiation can be employed to accelerate the reaction and improve yields, especially for challenging substrates. acs.org

Use of Activating Groups: The presence of an electron-donating group on the aromatic ring, in addition to the fluorine atoms, could facilitate the cyclization. This group could potentially be removed in a subsequent step if the parent this compound is the target.

The synthesis of the required β-(3,5-difluorophenyl)ethylamine precursor would likely involve a multi-step sequence starting from 1,3-difluorobenzene (B1663923). The subsequent Pictet-Spengler condensation would lead to a tetrahydroisoquinoline, which would then require oxidation to afford the aromatic this compound.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings

Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the construction of complex molecular architectures, and the synthesis of this compound and its derivatives is no exception. bohrium.comresearchgate.net These methods offer high efficiency, regioselectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: Sequential cross-coupling reactions on a dihalogenated precursor are a powerful strategy. For instance, a 3,7-dihalo-isoquinoline (where the halogen is bromine or iodine) can be selectively functionalized at one position via a Suzuki, Stille, or Sonogashira coupling, followed by a second coupling at the other position. This allows for the introduction of a wide range of substituents.

Intramolecular C-H Arylation: Palladium-catalyzed intramolecular C-H arylation of precursors like 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles can lead to the formation of N-fused polycyclic isoquinolines. rsc.org

Copper and Silver Catalysis: Copper and silver catalysts have been employed in the synthesis of fluorinated isoquinolines. For example, a silver-catalyzed intramolecular aminofluorination of an alkyne has been developed for the one-pot synthesis of fluorinated dihydro- and tetrahydroisoquinolines. nih.gov

A recent study detailed the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines where the presence of a halogen at position 4 allowed for further diversification through palladium-catalyzed cross-coupling reactions, highlighting the utility of this approach for creating libraries of fluorinated isoquinoline derivatives. rsc.orgrsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Fluorinated Isoquinoline Synthesis

Reaction TypeCatalystStarting MaterialsProduct Type
Intramolecular AminofluorinationSilver CatalystAlkyne1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinoline
Intramolecular C-H ArylationPalladium Catalyst1-bromo-2-(2,2-difluorovinyl)benzene, N-H heterocycleN-fused polycyclic isoquinoline
Suzuki CouplingPalladium Catalyst4-halo-3-fluoroisoquinoline derivative, boronic acid4-aryl-3-fluoroisoquinoline derivative

This table is based on literature examples of related fluorinated isoquinolines, demonstrating the potential of these methods for the synthesis of this compound derivatives.

Multi-Step Synthetic Sequences for this compound Synthesis

The synthesis of this compound often necessitates a multi-step approach, particularly when starting from simple, commercially available precursors like 1,3-difluorobenzene. A plausible synthetic route could involve the following key transformations:

Functionalization of the Aromatic Ring: Introduction of a functional group that can be elaborated into the ethylamine (B1201723) side chain required for isoquinoline ring formation. This could involve Friedel-Crafts acylation or nitration of a 1,3-difluorobenzene derivative.

Construction of the Ethylamine Side Chain: The functional group introduced in the first step would be converted into a β-phenylethylamine. For example, a nitro group can be reduced to an amine, followed by diazotization and substitution to introduce a cyano group, which can then be reduced to an aminomethyl group.

Ring Closure: The resulting β-(difluorophenyl)ethylamine can then be subjected to a ring-closing reaction, such as the Pictet-Spengler reaction as discussed previously, to form the tetrahydroisoquinoline core.

Aromatization: The final step would be the oxidation of the tetrahydroisoquinoline to the fully aromatic this compound.

An alternative multi-step sequence could involve the construction of a suitably substituted styrene (B11656) derivative, which can then undergo cyclization to form the isoquinoline ring. For example, o-cyano-β,β-difluorostyrenes can react with organolithium reagents to generate 3-fluoroisoquinolines through intramolecular cyclization. nih.gov

Atom-Economical and Sustainable Synthetic Approaches

In line with the principles of green chemistry, the development of atom-economical and sustainable synthetic methods is of paramount importance. This includes the use of microwave-assisted synthesis and one-pot multicomponent reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govrsc.org In the context of this compound synthesis, microwave assistance can be particularly beneficial for:

Overcoming the Deactivating Effect of Fluorine: As mentioned for the Pomeranz-Fritsch and Pictet-Spengler reactions, the electron-withdrawing nature of fluorine atoms can hinder cyclization. Microwave heating can provide the necessary energy to drive these reactions to completion in a shorter timeframe.

Transition Metal-Catalyzed Reactions: Many palladium-catalyzed cross-coupling reactions are amenable to microwave heating, which can lead to faster catalyst turnover and improved efficiency. acs.org

One-Pot Reactions: Microwave assistance is often employed in one-pot multicomponent reactions to facilitate multiple transformations in a single vessel, thereby reducing waste and simplifying purification. A recent efficient one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been reported, showcasing the power of this technology. rsc.orgrsc.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. nih.govresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

For the synthesis of this compound derivatives, an MCR approach could involve the in-situ generation of a key intermediate that then undergoes cyclization to form the isoquinoline core. For instance, a Ugi reaction followed by a Pomeranz-Fritsch cyclization has been successfully employed to synthesize diverse isoquinoline scaffolds. nih.govresearchgate.net

A recently developed one-pot, microwave-assisted, potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles exemplifies the power of combining these sustainable approaches. rsc.orgrsc.org This method allows for the preparation of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group in position 1, which can be further functionalized.

Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches for Fluorinated Isoquinolines

FeatureConventional Methods (e.g., Classical Pomeranz-Fritsch)Sustainable Methods (e.g., Microwave-Assisted MCRs)
Reaction Time Often several hours to daysMinutes to a few hours
Energy Consumption High (prolonged heating)Low (efficient and rapid heating)
Solvent Usage Often requires large volumes of hazardous solventsCan often be performed with less solvent or in greener solvents
Waste Generation Multiple steps with work-ups lead to more wasteFewer steps and higher atom economy lead to less waste
Yields Can be low, especially with deactivated substratesOften higher yields

This table provides a general comparison based on trends observed in the synthesis of heterocyclic compounds.

Reactivity and Mechanistic Investigations of 3,7 Difluoroisoquinoline

Acid-Base Properties and Protonation Effects on Reactivity

No specific data on the acid-base properties or the effects of protonation on the reactivity of 3,7-Difluoroisoquinoline is available in the reviewed scientific literature.

Chemo-, Regio-, and Stereoselective Transformations

Detailed research findings on the chemo-, regio-, and stereoselective transformations involving this compound are not present in the currently accessible scientific literature.

Computational and Theoretical Studies on 3,7 Difluoroisoquinoline

Electronic Structure Calculations and Quantum Chemical Characterization

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. For a molecule like 3,7-Difluoroisoquinoline, these calculations would reveal the effects of the fluorine substituents on the isoquinoline (B145761) core.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations, likely employing a functional such as B3LYP combined with a basis set like 6-311+G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. These properties would include total energy, dipole moment, and the distribution of atomic charges, providing a quantitative picture of the molecule's ground state.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative and based on typical outputs for similar molecules, as specific data for this compound is not available.)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, FMO analysis would indicate the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical FMO Properties of this compound (Note: This table is illustrative and based on typical outputs for similar molecules, as specific data for this compound is not available.)

Reaction Mechanism Elucidation and Energy Profile Calculations

Computational chemistry is invaluable for investigating the pathways of chemical reactions, identifying transition states, and calculating reaction energies.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energies of reactants, transition states, and products. Incorporating solvation effects is crucial for obtaining theoretical results that are comparable to experimental observations in solution. For reactions of this compound, these calculations would provide a more realistic energy profile by accounting for the stabilization or destabilization of charged or polar species by the solvent.

Non-Covalent Interactions and Intermolecular Forces

The fluorine substituents in this compound play a significant role in defining its non-covalent interactions and intermolecular forces. These interactions are fundamental to its physical properties, such as melting point, boiling point, and solubility, as well as its interactions in a biological context.

Key Intermolecular Forces in this compound:

Dipole-Dipole Interactions : The presence of two highly electronegative fluorine atoms and a nitrogen atom induces a significant molecular dipole moment. These permanent dipoles lead to attractive or repulsive electrostatic interactions between neighboring molecules, influencing their orientation in the solid state and in solution.

London Dispersion Forces : As with all molecules, transient fluctuations in electron density create temporary dipoles, leading to weak, short-range attractive forces. These forces are present between all this compound molecules.

Halogen Bonding : The fluorine atoms in this compound can potentially act as halogen bond acceptors. Although fluorine is the most electronegative element, under certain circumstances, it can participate in these directional interactions with electron-donating atoms.

π-π Stacking : The aromatic isoquinoline ring system allows for π-π stacking interactions between molecules. The electron-withdrawing nature of the fluorine atoms can modulate the quadrupole moment of the aromatic system, influencing the geometry and strength of these stacking interactions.

Summary of Non-Covalent Interactions

Interaction TypeDescriptionContributing Atoms/Groups
Dipole-DipoleElectrostatic interaction between permanent molecular dipoles.C-F bonds, Nitrogen atom
London DispersionWeak forces arising from temporary induced dipoles.Entire molecule
Halogen BondingPotential interaction involving fluorine as an acceptor.Fluorine atoms
π-π StackingAttraction between aromatic rings.Isoquinoline ring system

Computational modeling, such as Density Functional Theory (DFT) and ab initio methods, can be employed to quantify the energies and geometries of these non-covalent interactions. Such studies provide insights into the supramolecular chemistry of this compound and can help in the design of crystal structures and materials with desired properties.

Derivatization and Functionalization Strategies for 3,7 Difluoroisoquinoline

Introduction of Heteroatom Functionalities

The introduction of heteroatoms such as oxygen, nitrogen, and sulfur onto the isoquinoline (B145761) core can significantly alter the compound's biological and electronic properties. For 3,7-Difluoroisoquinoline, these transformations would typically target the electrophilic carbon atoms at positions 3 and 7.

A review of current scientific literature does not provide specific examples or detailed research findings for the amination and alkoxylation of this compound. In principle, the fluorine atoms at the C3 and C7 positions could be susceptible to displacement by amine and alcohol nucleophiles, a common strategy for functionalizing fluoroaromatic compounds. The regioselectivity of such reactions would depend on the reaction conditions and the relative activation of the two positions by the ring nitrogen. However, without specific studies on this substrate, detailed reaction conditions, yields, and regiochemical outcomes remain undocumented in the available literature.

There is a lack of specific information in the surveyed scientific literature regarding the thiolation and sulfonylation of this compound. Functionalization with sulfur-based nucleophiles (thiolation) or the introduction of sulfonyl groups are established methods for modifying heterocyclic compounds. These reactions, if applied to this compound, would likely proceed via nucleophilic aromatic substitution. Nevertheless, specific methodologies, catalyst systems, and the reactivity of the 3,7-difluoro isomer in these transformations have not been detailed in published research.

Functionalization of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a key site for functionalization due to its basicity and nucleophilicity. Common modifications include N-alkylation, N-arylation, and N-oxidation to form isoquinolinium salts or N-oxides, which can alter solubility, and biological activity, and serve as intermediates for further reactions. Despite the fundamental nature of these reactions, specific studies detailing the functionalization of the isoquinoline nitrogen in this compound are not present in the available scientific literature.

Side-Chain Modifications and Diversification

For derivatization to occur via side-chain modifications, a functional group or "handle" must first be present on the this compound core. This would typically be introduced through the displacement of a fluorine atom or by functionalizing a different position on the ring. As the primary literature detailing the initial functionalization of this compound is not available, subsequent research on the modification and diversification of side-chains on this specific scaffold is also absent.

Stereocontrolled Derivatization and Chiral Auxiliary Applications

Stereocontrolled functionalization is critical for the development of chiral compounds, particularly for pharmaceutical applications. This can involve the use of chiral catalysts, reagents, or the attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction. A search of the scientific literature reveals no studies focused on the stereocontrolled derivatization of this compound or its application in synthesis as a chiral auxiliary.

Advanced Spectroscopic and Structural Characterization Methodologies for 3,7 Difluoroisoquinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 3,7-difluoroisoquinoline derivatives in solution. The presence of the spin-active ¹⁹F nucleus, alongside ¹H and ¹³C, provides a rich source of structural information.

Multidimensional NMR for Complex Structure Elucidation

For complex derivatives of this compound, one-dimensional (1D) NMR spectra can suffer from signal overlap. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities.

¹H-¹H COSY experiments establish proton-proton connectivities through-bond, helping to identify adjacent protons within the isoquinoline (B145761) ring system and any substituents.

¹H-¹³C HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon resonances.

¹H-¹³C HMBC reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework, confirming the substitution pattern on the isoquinoline core.

These experiments collectively allow for the complete assignment of the proton and carbon skeletons of complex this compound derivatives.

Fluorine NMR (¹⁹F NMR) for Detailed Chemical Shift and Coupling Analysis

Fluorine-19 NMR is a highly sensitive technique that provides detailed insights into the electronic environment of the fluorine atoms. nih.gov The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in strong, sharp signals and a wide chemical shift range, which minimizes signal overlap. chemrxiv.org

The chemical shifts of the fluorine atoms at the C-3 and C-7 positions of the isoquinoline ring are highly sensitive to their local electronic environment and can be influenced by substituent effects. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict ¹⁹F NMR chemical shifts, aiding in the assignment of resonances in multifluorinated aromatic compounds. nih.gov

Furthermore, spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides valuable structural information. uni-muenchen.de

¹H-¹⁹F Coupling: Coupling between fluorine and protons occurs over multiple bonds, with the magnitude of the coupling constant (J-value) depending on the number of intervening bonds and the dihedral angle.

¹³C-¹⁹F Coupling: These couplings are observed in ¹³C NMR spectra and provide further confirmation of the fluorine substitution pattern. One-bond couplings (¹JCF) are typically large, while longer-range couplings (ⁿJCF, n > 1) are also frequently observed. youtube.com

¹⁹F-¹⁹F Coupling: In derivatives with additional fluorine atoms, through-bond ¹⁹F-¹⁹F coupling can be observed, providing direct evidence of the relative positions of the fluorine substituents.

A representative table of expected ¹⁹F NMR data for a hypothetical this compound derivative is shown below.

Fluorine PositionChemical Shift (δ, ppm)Coupling Constants (J, Hz)
F-3-110 to -125³J(F3-H4), ⁴J(F3-H1), ⁵J(F3-H5), ⁴J(F3-F7)
F-7-115 to -130³J(F7-H6), ³J(F7-H8), ⁴J(F7-H5), ⁴J(F7-F3)
Note: This table presents hypothetical, representative data based on typical values for fluorinated aromatic heterocycles. Actual values will vary depending on the specific derivative and solvent.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Studies

The Nuclear Overhauser Effect (NOE) arises from the through-space interaction between nuclei. nih.gov NOESY experiments are crucial for determining the spatial proximity of atoms, which is essential for conformational analysis, particularly for derivatives with flexible substituents.

In the context of this compound derivatives, ¹H-¹H NOESY can reveal the preferred orientation of substituents relative to the isoquinoline ring. For example, it can distinguish between different rotational conformers of a bulky group attached to the molecule.

Additionally, heteronuclear NOE experiments, such as ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy), can be employed. chemrxiv.org These experiments detect through-space interactions between protons and fluorine atoms, providing critical distance constraints that help to define the three-dimensional structure and preferred conformation of the molecule in solution. chemrxiv.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying functional groups and analyzing the bonding characteristics within this compound and its derivatives.

IR Spectroscopy: IR absorption occurs when a vibration leads to a change in the molecule's dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Raman scattering occurs when a vibration causes a change in the molecule's polarizability. It is often more sensitive to non-polar, symmetric vibrations and the vibrations of the aromatic backbone.

For this compound, characteristic vibrational modes include:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C and C=N stretching: These appear in the fingerprint region, roughly between 1400 and 1650 cm⁻¹.

C-F stretching: These vibrations give rise to strong absorptions in the IR spectrum, typically in the 1100-1350 cm⁻¹ range. The exact frequencies can provide information about the electronic environment of the C-F bonds.

Ring bending and deformation modes: These occur at lower frequencies (< 1000 cm⁻¹) and are characteristic of the isoquinoline ring system.

Computational DFT calculations are frequently used to predict the vibrational frequencies and intensities of both IR and Raman spectra. nih.govnih.gov Comparing the calculated spectra with experimental data allows for a detailed and confident assignment of the observed vibrational bands. nih.gov

A table of representative vibrational frequencies for the this compound core is presented below.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3100 (Medium)3050-3100 (Strong)
Aromatic Ring Stretch (C=C, C=N)1580-1620 (Strong)1580-1620 (Strong)
Aromatic Ring Stretch (C=C, C=N)1450-1550 (Medium-Strong)1450-1550 (Medium)
C-F Stretch1200-1300 (Very Strong)1200-1300 (Weak)
In-plane C-H Bend1000-1150 (Medium)1000-1150 (Medium)
Out-of-plane Ring Bend750-900 (Strong)750-900 (Weak)
Note: This table provides hypothetical, representative data. The exact frequencies and intensities are sensitive to the full molecular structure and physical state.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. In fluorinated compounds like this compound derivatives, non-covalent interactions involving fluorine often play a crucial role. nih.gov

C-H···F Hydrogen Bonds: These weak hydrogen bonds are frequently observed in the crystal structures of organofluorine compounds and can significantly influence the molecular packing. nih.gov

C-F···F-C Interactions: Though sometimes considered repulsive, these interactions can be attractive and contribute to the stability of the crystal lattice, often forming specific supramolecular synthons. nih.gov

π-π Stacking: The aromatic rings of the isoquinoline system can stack on top of each other, leading to stabilizing π-π interactions. The presence of electron-withdrawing fluorine atoms can modify the nature of these interactions (e.g., forming fluoroaromatic-aromatic π-stacking).

Absolute Configuration Assignment

The determination of the absolute configuration of chiral this compound derivatives is a critical step in stereoselective synthesis and pharmaceutical development. Absolute configuration refers to the spatial arrangement of atoms in a chiral molecule, which defines its stereoisomeric form (e.g., R or S). libretexts.orglibretexts.org While X-ray crystallography on a single crystal remains the definitive method for determining absolute configuration, its application can be limited by the difficulty in obtaining suitable crystals. Consequently, spectroscopic methods, particularly chiroptical techniques, are frequently employed.

The primary approach involves comparing experimentally measured chiroptical data with data calculated for a known configuration. nih.gov A strong correlation between the experimental and calculated data allows for a confident assignment of the absolute configuration. researchgate.net This is often accomplished using techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), where the latter is particularly useful for molecules containing chromophores. nih.govfaccts.de The process generally involves computational modeling, using methods like Density Functional Theory (DFT), to predict the chiroptical spectrum for one enantiomer (e.g., the R-enantiomer). nih.gov If the predicted spectrum matches the experimental spectrum, the absolute configuration is assigned accordingly. If the spectra are mirror images, the opposite configuration is assigned.

Advanced Mass Spectrometry Techniques for Precise Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and structure. nih.gov For complex molecules like this compound derivatives, advanced MS techniques are indispensable for confirming molecular identity and elucidating structural details. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the determination of a molecule's elemental composition from its exact mass. escholarship.org Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the high resolving power (often defined as ≥10,000) needed to distinguish between ions with very similar nominal masses but different elemental formulas (isobars). nih.govchromatographyonline.comthermofisher.com

For a this compound derivative, HRMS can unequivocally confirm its molecular formula by matching the experimentally measured accurate mass to the theoretically calculated exact mass. This capability is crucial for verifying the successful synthesis of a target compound and distinguishing it from potential isomers or byproducts. nih.gov

Table 1: Illustrative HRMS Data for this compound
CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺ (Da)Measured Accurate Mass [M+H]⁺ (Da)Mass Error (ppm)
This compoundC₉H₅F₂N166.0463166.0461-1.20

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting fragment ions (product ions) are then analyzed. nih.govwvu.edu

The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structural connectivity. researchgate.net By systematically analyzing the neutral losses and the m/z of the product ions, a fragmentation pathway can be proposed. wvu.edumdpi.com For a substituted this compound, MS/MS can confirm the identity and location of substituents by observing characteristic fragmentation patterns, such as the cleavage of bonds at specific positions on the isoquinoline core or within the substituent itself. This detailed structural information is critical for distinguishing between isomers. nih.govresearchgate.net

Table 2: Hypothetical Fragmentation Pathway for a this compound Derivative
Precursor Ion [M+H]⁺ m/zProduct Ion m/zPlausible Neutral LossInferred Structural Fragment
250.10230.10HF (20.00)Loss of a fluorine atom and a proton
250.10222.09CO (28.01)Loss of a carbonyl group from a substituent
250.10165.05C₅H₅O (85.05)Cleavage of a larger substituent chain

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. faccts.dedtu.dknih.gov Since enantiomers produce mirror-image ECD spectra, this technique is exceptionally well-suited for determining the absolute configuration of chiral this compound derivatives. dtu.dk

The modern application of ECD for structural elucidation relies heavily on quantum chemical calculations. nih.gov The typical workflow involves:

Measuring the experimental ECD spectrum of the chiral derivative.

Performing computational calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the theoretical ECD spectrum for one of the enantiomers (e.g., the R-enantiomer). nih.govnih.gov

Comparing the experimental spectrum with the calculated spectrum. researchgate.net

A good agreement between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for a confident assignment of the molecule's absolute configuration. nih.gov This combination of experimental measurement and theoretical calculation provides a reliable, non-destructive method for stereochemical assignment, which is particularly valuable when single crystals for X-ray analysis are unavailable. mdpi.comdtu.dk

Table 3: Comparison of Experimental and Calculated ECD Data for a Hypothetical Chiral this compound Derivative
Experimental DataCalculated Data (R-enantiomer)
λ (nm)Δελ (nm)Rotatory Strength (R)
310+12.5308+15.2
285-8.2283-9.8
250+20.1248+22.5

Applications of 3,7 Difluoroisoquinoline in Chemical Synthesis and Catalysis

3,7-Difluoroisoquinoline as a Ligand in Metal-Catalyzed Reactions

There is no available scientific literature detailing the use of this compound as a ligand in metal-catalyzed reactions. The potential of nitrogen-containing heterocyclic compounds, such as isoquinolines, to act as ligands is well-established in coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, and the electronic properties of the isoquinoline (B145761) ring can be tuned by substituents, such as fluorine atoms. In principle, this compound could serve as a ligand, but specific examples of its application in catalysis have not been reported.

No studies have been found that investigate the chelation and coordination chemistry of this compound with various metal centers. Research in this area would typically involve the synthesis and characterization of metal-3,7-Difluoroisoquinoline complexes, including determination of their coordination modes, stability constants, and structural features through techniques like X-ray crystallography and various spectroscopic methods. Such fundamental studies are a prerequisite for the development of new catalysts but have not yet been published for this specific compound.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While the synthesis of chiral derivatives of other heterocyclic compounds for this purpose is a vibrant area of research, there are no reports on the synthesis or application of chiral this compound ligands in asymmetric catalysis. The creation of such ligands would likely involve the introduction of a chiral center or an element of planar or axial chirality into the this compound scaffold.

As a Building Block for Complex Polycyclic and Heterocyclic Systems

Fluorinated isoquinolines can be valuable precursors in organic synthesis for the construction of more complex molecular architectures. The fluorine atoms can influence the reactivity of the isoquinoline ring and can also be used as functional handles for further transformations. However, there are no specific examples in the scientific literature that demonstrate the use of this compound as a building block for the synthesis of complex polycyclic or other heterocyclic systems.

Integration into Organic Frameworks for Chemical Functionality

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from organic linkers and metal nodes or organic building blocks, respectively. Nitrogen-containing heterocycles are often incorporated into these frameworks to impart specific functionalities, such as catalytic activity or selective gas adsorption. A search of the relevant literature did not yield any studies on the integration of this compound as a linker or functional component in any type of organic framework.

Role in Photochemical and Electrochemical Transformations

The introduction of fluorine atoms into an aromatic system can significantly alter its photophysical and electrochemical properties. For instance, fluorination can affect the energy levels of the frontier molecular orbitals, influencing absorption and emission characteristics, as well as redox potentials. While the photochemistry and electrochemistry of quinolines and some fluorinated derivatives have been investigated, no specific studies on the photochemical or electrochemical transformations involving this compound have been found. Such research could explore its potential in areas like photosensitization, organic electronics, or electrosynthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,7-difluoroisoquinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic Aromatic Substitution : Fluorination of pre-halogenated isoquinoline precursors (e.g., 3-chloro-5,7-difluoroisoquinoline) using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 80–100°C achieves regioselective substitution. Yield optimization requires controlled temperature and anhydrous conditions .
  • Direct Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) under inert atmospheres can introduce fluorine atoms at positions 3 and 6. Solvent polarity (e.g., acetonitrile vs. dichloromethane) impacts reaction kinetics .
    • Key Data :
PrecursorFluorinating AgentSolventYield (%)
3-Chloro-isoquinolineCsFDMSO65–72
Isoquinoline-N-oxideSelectfluorCH₃CN58–63

Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from its structural analogs?

  • Methodology :

  • ¹⁹F NMR : Distinct chemical shifts for fluorine at positions 3 (δ = -112 ppm) and 7 (δ = -118 ppm) due to electronic effects of the aromatic ring .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 170.0342 (C₉H₅F₂N⁺). Isotopic patterns differentiate from chloro-fluorinated analogs (e.g., 3-chloro-6,7-difluoroisoquinoline) .

Q. What solubility challenges arise with this compound, and how can formulation strategies address them?

  • Methodology :

  • Salt Formation : Conversion to hydrochloride salts improves aqueous solubility (e.g., 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride achieves >50 mg/mL solubility in PBS) .
  • Co-solvent Systems : DMSO-water mixtures (1:4 v/v) stabilize the compound for in vitro assays .

Advanced Research Questions

Q. How does the substitution pattern (3,7-difluoro vs. 6,7-difluoro) affect biological activity in cancer cell lines?

  • Methodology :

  • Structure-Activity Relationship (SAR) :
  • This compound derivatives show higher cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) compared to 6,7-difluoro analogs (IC₅₀ = 18 µM), attributed to enhanced membrane permeability .
  • Fluorine at position 3 increases electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. Position 8 (C-8) shows highest electrophilicity (f⁺ = 0.15), favoring Suzuki-Miyaura coupling .
  • Molecular Dynamics (MD) : Simulates solvent effects on palladium-catalyzed reactions, showing DMF enhances catalytic turnover vs. THF .

Q. How can contradictory data on fluorinated isoquinoline toxicity be resolved in preclinical studies?

  • Methodology :

  • Metabolic Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., glutathione adducts) formed via CYP3A4-mediated oxidation .
  • Species-Specific Differences : Rodent liver microsomes show 3-fold higher clearance than human microsomes, necessitating humanized mouse models for accurate toxicity extrapolation .

Data Contradiction Analysis

Q. Why do fluorination methods reported in literature yield inconsistent regioselectivity?

  • Analysis :

  • Halogen Exchange : CsF in DMSO favors substitution at electron-deficient positions (C-3), while AgF in THF targets sterically accessible sites (C-7). Conflicting protocols arise from solvent polarity and counterion effects .
  • Validation : Reproduce results using standardized conditions (e.g., anhydrous DMSO, inert gas purge) and characterize intermediates via X-ray crystallography .

Research Tools and Resources

Q. What public databases provide reliable structural and bioactivity data for fluorinated isoquinolines?

  • Recommendations :

  • PubChem : CID 103351553 (3-chloro-6,7-difluoroisoquinoline) includes NMR spectra and toxicity assays .
  • CAS Common Chemistry : CC-BY-NC 4.0 licensed data for 4-bromo-6-fluoroisoquinoline (DTXSID601309435) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.